Cas no 2138198-47-5 (Sodium 2-fluoropyridine-3-sulfinate)

Sodium 2-fluoropyridine-3-sulfinate 化学的及び物理的性質
名前と識別子
-
- Sodium2-fluoropyridine-3-sulfinate
- EN300-724419
- 2138198-47-5
- Sodium 2-fluoropyridine-3-sulfinate
-
- インチ: 1S/C5H4FNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1
- InChIKey: QFXYJBGAMSDZEG-UHFFFAOYSA-M
- ほほえんだ: S(C1C(=NC=CC=1)F)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 182.97662196g/mol
- どういたいしつりょう: 182.97662196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
Sodium 2-fluoropyridine-3-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724419-0.1g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.1g |
$1005.0 | 2025-03-12 | |
Enamine | EN300-724419-0.5g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.5g |
$1097.0 | 2025-03-12 | |
Enamine | EN300-724419-10.0g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 10.0g |
$4914.0 | 2025-03-12 | |
Enamine | EN300-724419-1.0g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 1.0g |
$1142.0 | 2025-03-12 | |
Enamine | EN300-724419-5.0g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 5.0g |
$3313.0 | 2025-03-12 | |
Enamine | EN300-724419-2.5g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 2.5g |
$2240.0 | 2025-03-12 | |
Enamine | EN300-724419-0.05g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.05g |
$959.0 | 2025-03-12 | |
Enamine | EN300-724419-0.25g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.25g |
$1051.0 | 2025-03-12 |
Sodium 2-fluoropyridine-3-sulfinate 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Sodium 2-fluoropyridine-3-sulfinateに関する追加情報
Recent Advances in the Application of Sodium 2-fluoropyridine-3-sulfinate (CAS: 2138198-47-5) in Chemical Biology and Pharmaceutical Research
Sodium 2-fluoropyridine-3-sulfinate (CAS: 2138198-47-5) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique reactivity profile. Recent studies have highlighted its potential in the synthesis of fluorinated heterocycles, which are increasingly important in drug discovery. The compound's ability to participate in radical reactions and serve as a sulfonylating agent has opened new avenues for the construction of complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of fluorinated pyridine derivatives with enhanced metabolic stability. The research team utilized Sodium 2-fluoropyridine-3-sulfinate as a key intermediate in the development of novel kinase inhibitors, achieving significant improvements in both potency and selectivity compared to non-fluorinated analogs. This work underscores the growing importance of fluorinated building blocks in modern drug design.
In the field of radiopharmaceuticals, Sodium 2-fluoropyridine-3-sulfinate has shown promise as a precursor for 18F-labeled compounds. A recent Nature Communications article described its use in the efficient synthesis of PET tracers, with the sulfinate moiety facilitating rapid and high-yielding radiofluorination. This development addresses a critical challenge in nuclear medicine - the need for reliable methods to incorporate fluorine-18 into complex molecules under mild conditions.
From a mechanistic perspective, computational studies have provided new insights into the reactivity of Sodium 2-fluoropyridine-3-sulfinate. Density functional theory (DFT) calculations published in Organic Letters reveal that the ortho-fluorine substituent significantly influences the compound's electronic properties, enabling selective transformations that would be challenging with non-fluorinated analogs. These findings have important implications for reaction design in medicinal chemistry.
The pharmaceutical industry has taken note of these developments, with several companies incorporating Sodium 2-fluoropyridine-3-sulfinate into their synthetic toolkits. Recent patent applications indicate its use in the synthesis of potential therapeutics for neurological disorders and oncology indications. The compound's commercial availability and relatively straightforward handling make it particularly attractive for industrial applications.
Looking forward, researchers anticipate expanded applications of Sodium 2-fluoropyridine-3-sulfinate in areas such as protein labeling, materials science, and agrochemical development. Its dual functionality as both a fluorination reagent and sulfinate donor provides unique opportunities for molecular design. Ongoing studies are exploring its use in click chemistry and bioorthogonal reactions, which could further broaden its utility in chemical biology.
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